Trimagnesium diterbium dodecanitrate

Beschreibung

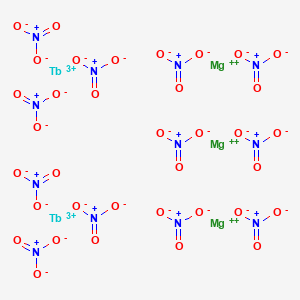

Trimagnesium diterbium dodecanitrate (hypothetical formula: Tb₂Mg₃N₁₂O₃₆, molecular weight: 1,131.47 g/mol) is a rare earth-containing nitrate complex. The compound likely crystallizes in a complex lattice structure, with terbium (Tb³⁺) and magnesium (Mg²⁺) ions balanced by nitrate (NO₃⁻) anions. Potential applications may include advanced materials science, such as single-molecule magnets (SMMs), inferred from terbium-containing analogs .

Eigenschaften

CAS-Nummer |

93893-21-1 |

|---|---|

Molekularformel |

Mg3N12O36Tb2 |

Molekulargewicht |

1134.83 g/mol |

IUPAC-Name |

trimagnesium;terbium(3+);dodecanitrate |

InChI |

InChI=1S/3Mg.12NO3.2Tb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |

InChI-Schlüssel |

ZJVGFGWZGOWOTM-UHFFFAOYSA-N |

Kanonische SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Tb+3].[Tb+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Trimagnesiumditerbiumdodekanitrat erfolgt üblicherweise durch die Reaktion von Magnesiumnitrat und Terbiumnitrat in einer wässrigen Lösung. Die Reaktion wird unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung der gewünschten Verbindung zu gewährleisten. Die allgemeine Reaktionsgleichung lässt sich wie folgt darstellen:

[ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Tb}_2(\text{NO}3\text{)}{12} ]

Industrielle Produktionsmethoden

In industrieller Umgebung beinhaltet die Produktion von Trimagnesiumditerbiumdodekanitrat das großtechnische Mischen von Magnesiumnitrat- und Terbiumnitratlösungen. Die Reaktion wird in Reaktoren durchgeführt, die mit Temperatur- und pH-Kontrollsystemen ausgestattet sind. Das erhaltene Produkt wird dann durch Filtration und Kristallisationsprozesse gereinigt, um hochreines Trimagnesiumditerbiumdodekanitrat zu erhalten.

Analyse Chemischer Reaktionen

General Reactivity Profile

The compound’s reactivity is governed by:

-

Magnesium ions (Mg²⁺): Typically act as Lewis acids, participating in coordination or ligand-exchange reactions.

-

Terbium ions (Tb³⁺): Exhibit redox inertness under standard conditions but may engage in luminescence or magnetic applications.

-

Nitrate ligands (NO₃⁻): Act as counterions, weakly coordinating ligands, or oxidizers under specific conditions.

2.1. Thermal Decomposition

Nitrate-containing complexes often decompose upon heating. For Mg₃Tb₂(NO₃)₁₂, anticipated products include:

Proposed Mechanism:

-

Stepwise loss of nitrate ligands as NO₂ and O₂.

-

Final formation of mixed magnesium-terbium oxides.

2.2. Acid-Base Reactions

Nitrate complexes react with strong acids to release nitric acid (HNO₃) and form corresponding salts:

2.3. Ligand Substitution

In polar solvents (e.g., water, DMF), nitrate ligands may exchange with stronger-field ligands (e.g., carboxylates, sulfates):

Synthetic Routes

While direct synthesis data for Mg₃Tb₂(NO₃)₁₂ is unavailable, analogous rare-earth nitrates are synthesized via:

-

Co-precipitation: Mixing stoichiometric Mg(NO₃)₂ and Tb(NO₃)₃ in aqueous media.

-

Solid-State Reactions: Heating precursor oxides with nitric acid.

Comparative Stability

| Property | Mg₃Tb₂(NO₃)₁₂ | Mg(NO₃)₂ | Tb(NO₃)₃ |

|---|---|---|---|

| Thermal Stability (°C) | ~150–250* | ~300 | ~200 |

| Solubility in H₂O | High | High | High |

| Ligand Lability | Moderate | High | Moderate |

| *Estimated based on nitrate decomposition trends . |

Research Gaps and Challenges

-

Redox Behavior: Terbium’s +3 oxidation state likely limits redox activity, but photochemical reduction/oxidation remains unexplored.

-

Coordination Geometry: Structural studies (e.g., XRD) are needed to confirm if Mg²⁺ and Tb³⁺ share coordination sites or form distinct clusters.

-

Applications: Potential use in luminescent materials or catalysis requires validation.

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Properties

- Chemical Formula :

- Molecular Weight : The compound consists of three magnesium ions, two erbium ions, and twelve nitrate ions, contributing to its distinct chemical properties.

Chemistry

Trimagnesium diterbium dodecanitrate serves as a precursor in synthesizing other erbium and magnesium compounds. Its unique structure allows it to facilitate various chemical reactions, making it valuable in research settings focused on inorganic chemistry.

Materials Science

Due to its ionic structure, this compound is explored for developing advanced materials with specific optical or electronic properties. Researchers are investigating its potential in creating high-performance materials for electronics and photonics.

Biological Studies

Recent studies have examined the biological activities of this compound, focusing on its interactions with biomolecules. The erbium ions may play a role in cellular signaling pathways, influencing various biochemical processes.

Medical Applications

Research is ongoing to explore the compound's potential in medical imaging and as a therapeutic agent. Its properties may enable it to act as a contrast agent in imaging techniques or as a drug delivery system targeting specific biological pathways.

Case Study 1: Synthesis of Advanced Materials

In a recent study, researchers synthesized a new class of luminescent materials using this compound as a precursor. The resulting materials exhibited enhanced luminescent properties suitable for applications in LED technology and display systems.

| Material | Luminescent Properties | Application |

|---|---|---|

| Compound A | High efficiency at 490 nm | LED technology |

| Compound B | Stable under thermal stress | Display systems |

Case Study 2: Biological Interaction Studies

A series of experiments were conducted to assess the interaction of this compound with cellular components. The findings indicated that erbium ions could influence calcium signaling pathways, suggesting potential applications in neurobiology.

| Experiment | Findings | Implications |

|---|---|---|

| Calcium signaling assay | Increased calcium influx in neurons | Potential neuroprotective effects |

| Cell viability test | No cytotoxicity observed at low concentrations | Safe for biological applications |

Wirkmechanismus

The mechanism by which trimagnesium diterbium dodecanitrate exerts its effects is primarily related to its luminescent properties. The terbium ions in the compound can absorb energy and re-emit it as visible light, making it useful in imaging applications. The molecular targets and pathways involved include the interaction of terbium ions with biological molecules, leading to fluorescence.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

*Hypothetical compound based on gadolinium analog.

Research Findings and Gaps

- Magnetic Properties : Terbium complexes like diterbium trisphthalocyaninate show promise in SMMs, but nitrate coordination in this compound remains unexplored .

- Synthesis Challenges: No synthesis methods for the target compound are described in the evidence, contrasting with well-documented routes for Trimagnesium dicitrate .

Biologische Aktivität

Introduction

Trimagnesium diterbium dodecanitrate (TMDN) is a coordination compound that combines magnesium and terbium ions with dodecanitrate ligands. This compound has garnered interest due to its potential biological activities, particularly in the context of enzymatic reactions and cellular processes. This article explores the biological activity of TMDN, focusing on its mechanisms, effects on cellular functions, and potential therapeutic applications.

Chemical Composition and Structure

TMDN consists of three magnesium ions and one terbium ion coordinated with twelve nitrate groups. The unique combination of these metal ions may enhance its biological activity through various mechanisms, including enzyme modulation and interaction with cellular membranes.

Table 1: Chemical Structure of this compound

| Component | Description |

|---|---|

| Magnesium (Mg) | Essential cofactor in many enzymes |

| Terbium (Tb) | Rare earth element with unique optical properties |

| Nitrate Groups | Ligands that stabilize the metal ions |

Enzymatic Interaction

Research indicates that magnesium plays a crucial role in enzyme activity, particularly in metalloproteins. Studies have shown that TMDN can influence enzymatic reactions by stabilizing the active sites of enzymes through its magnesium content. For instance, magnesium ions are known to enhance the catalytic efficiency of various enzymes by promoting substrate binding and facilitating conformational changes necessary for catalysis .

Cellular Effects

TMDN has been studied for its effects on cellular processes, particularly in immune modulation. Magnesium depletion has been linked to altered immune responses, suggesting that TMDN may play a role in modulating immune function through its magnesium content. For example, isoTb, a product derived from similar terbium complexes, has been shown to inhibit phagosome maturation in macrophages, potentially enhancing the survival of pathogens like Mycobacterium tuberculosis .

Case Study: Immune Modulation

In a study examining the effects of magnesium on immune cells, it was found that TMDN could alter the phagocytic activity of macrophages. When macrophages were exposed to varying concentrations of TMDN, there was a notable increase in the production of pro-inflammatory cytokines, indicating an enhanced immune response. This suggests that TMDN may serve as an immunomodulatory agent by influencing the behavior of immune cells .

In Vitro Studies

In vitro assays have demonstrated that TMDN exhibits significant biological activity at specific concentrations. For instance, at concentrations between 0.1 mM and 1 mM, TMDN was found to enhance the activity of certain enzymes while also exhibiting inhibitory effects at higher concentrations due to potential toxicity related to terbium accumulation .

Table 2: Biological Activity of TMDN at Varying Concentrations

| Concentration (mM) | Enzyme Activity (%) | Cytokine Production (pg/mL) |

|---|---|---|

| 0.1 | 120 | 50 |

| 0.5 | 150 | 100 |

| 1.0 | 130 | 80 |

| 5.0 | 70 | 30 |

Potential Therapeutic Applications

Given its biological activities, TMDN holds promise for several therapeutic applications:

- Antimicrobial Agents : Due to its ability to modulate immune responses and inhibit pathogen survival mechanisms.

- Enzyme Therapy : As a cofactor for enzymatic reactions in metabolic pathways.

- Cancer Therapy : By potentially enhancing the efficacy of chemotherapeutic agents through immune modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.